Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-amino-2-(trifluoromethyl)pyridine, which can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is then reacted with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the tert-butyl group can improve its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and amino groups but lacks the tert-butyl ester, making it less bulky and potentially less stable.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound contains two pyridine rings with trifluoromethyl groups, offering different electronic and steric properties.
Uniqueness
Tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the tert-butyl ester enhances its stability and lipophilicity, while the trifluoromethyl group increases its electron-withdrawing capacity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)7-6(11(12,13)14)4-5-16-8(7)15/h4-5H,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJYBGUGJMEELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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